(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
CAS No.:
Cat. No.: VC13320422
Molecular Formula: C12H13ClF3NO2
Molecular Weight: 295.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClF3NO2 |
|---|---|
| Molecular Weight | 295.68 g/mol |
| IUPAC Name | (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1 |
| Standard InChI Key | KHEKJMKAVRTDKQ-BAUSSPIASA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a five-membered pyrrolidine ring with substituents in a trans configuration. The 4-position of the ring is bonded to a 4-trifluoromethylphenyl group, while the 3-position holds a carboxylic acid functional group. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, yielding a molecular formula of C₁₂H₁₃ClF₃NO₂ and a molecular weight of 295.68 g/mol .
Key Structural Features:
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Pyrrolidine Core: Confers conformational rigidity, influencing binding affinity to biological targets.
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Trifluoromethylphenyl Group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of the CF₃ group .
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Carboxylic Acid: Provides a site for salt formation or further derivatization, such as esterification or amide coupling .
Stereochemistry
The trans configuration (3S,4R or 3R,4S) is critical for biological activity. Stereochemical purity is achieved through asymmetric synthesis, as demonstrated in patents utilizing chiral catalysts like Rhodium(I) complexes . Enantiomeric excess (ee) exceeding 99.9% has been reported for related compounds via hydrogenation of α,β-unsaturated precursors .
Synthesis and Industrial Production
Asymmetric Hydrogenation (Patent US8344161B2)
A scalable method involves the hydrogenation of 1-benzyl-4-(4-trifluoromethylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid using [Ru(OAc)₂((S)-MeOBIPHEP)] as a catalyst. Conditions:
Cyclization and Functionalization
Alternative routes begin with L-proline derivatives. For example:
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Boc Protection: tert-Butoxycarbonyl (Boc) groups shield the amine during subsequent reactions .
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Suzuki-Miyaura Coupling: Introduces the trifluoromethylphenyl group via palladium-catalyzed cross-coupling .
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Ester Hydrolysis: Converts methyl esters to carboxylic acids using NaOH .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥90%) and reduce reaction times. Automated systems ensure consistent stereochemical outcomes, critical for regulatory compliance .
Physicochemical Properties
The compound’s low pKa (3.61) indicates high solubility in aqueous buffers at physiological pH, advantageous for formulation . The trifluoromethyl group contributes to a logP of 2.05, balancing lipophilicity and solubility .
Applications in Drug Development
Intermediate in ACE Inhibitors
The compound serves as a precursor to lisinopril-like molecules. Patent US4912231A details its use in synthesizing trans-4-phenylproline derivatives, key components of antihypertensive agents .
Neurological Therapeutics
Derivatives with modified ester groups (e.g., methyl or ethyl esters) show promise as serotonin-norepinephrine reuptake inhibitors (SNRIs) . Clinical trials for analogs are ongoing (NCT04567810).
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